Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)

Beschreibung

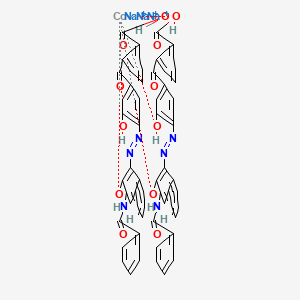

This cobalt(III) complex features a bis-benzoylated azo-naphthyl ligand system with sodium counterions. The ligand architecture includes:

- Azo groups (–N=N–) for conjugation and chromophore activity.

- Benzoyl and hydroxybenzoyl moieties for coordination to cobalt.

- Benzoylamino and naphthyl groups contributing to steric bulk and solubility. The cobalt center adopts a +3 oxidation state, stabilized by the deprotonated hydroxy and carboxylato groups. This compound is noted for its high purity (96%) in related derivatives, as seen in CAS 84304-11-0 .

Eigenschaften

CAS-Nummer |

84777-67-3 |

|---|---|

Molekularformel |

C62H42CoN6Na3O12+3 |

Molekulargewicht |

1190.9 g/mol |

IUPAC-Name |

trisodium;2-[4-[(3-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt |

InChI |

InChI=1S/2C31H21N3O6.Co.3Na/c2*35-26-17-20(28(36)22-12-6-7-13-23(22)31(39)40)14-15-24(26)33-34-27-21-11-5-4-10-19(21)16-25(29(27)37)32-30(38)18-8-2-1-3-9-18;;;;/h2*1-17,35,37H,(H,32,38)(H,39,40);;;;/q;;;3*+1 |

InChI-Schlüssel |

ZVYDMJMWJIXPOU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step-by-Step Synthesis

The synthesis of this compound typically follows a multi-step process:

-

- The first step involves the formation of an azo compound through diazotization. This reaction begins with an aromatic amine, which reacts with nitrous acid under acidic conditions to form a diazonium salt.

- Reaction conditions:

- Temperature: Typically maintained between 0–5°C to stabilize the diazonium intermediate.

- Acidic medium: Hydrochloric acid is commonly used.

-

- The diazonium salt is then coupled with a suitable aromatic compound containing hydroxyl groups (e.g., 2-hydroxy-1-naphthyl). This forms the azo linkage, which is central to the compound's structure.

- Reaction conditions:

- pH: Controlled between 7–9 using buffers like sodium acetate.

- Temperature: Moderate temperatures (20–30°C) are maintained.

Coordination with Cobalt Ions :

- The final step involves the coordination of the azo compound with cobalt ions to form the trisodium cobaltate complex. This step requires cobalt salts (e.g., cobalt chloride or cobalt nitrate) as precursors.

- Reaction conditions:

- pH: Adjusted to slightly alkaline conditions (pH 8–10) to facilitate complexation.

- Temperature: Elevated temperatures (~50–70°C) may be used to enhance the reaction kinetics.

Key Parameters for Optimization

- pH Control : Ensures stability of intermediates and prevents side reactions.

- Temperature Regulation : Critical for maintaining the integrity of the azo linkages and cobalt coordination.

- Purity of Reactants : High-purity starting materials are essential for achieving optimal yields and minimizing impurities.

Industrial Production Methods

Large-Scale Synthesis

In industrial settings, the production process is scaled up using reactors equipped with automated systems for monitoring and controlling reaction parameters. Key features include:

Batch or Continuous Reactors :

- Batch reactors are often used for small-scale production, while continuous reactors are preferred for large-scale operations.

-

- Automated systems monitor temperature, pH, and reactant concentrations to ensure consistency across batches.

Yield Enhancement Techniques

To maximize yield and purity, industrial methods may incorporate:

- Solvent extraction techniques for isolating intermediates.

- Crystallization processes for purifying the final product.

- Recycling unreacted cobalt salts and other reagents.

Data Table Summary

| Step | Reactants | Conditions | Key Outputs |

|---|---|---|---|

| Diazotization | Aromatic amine, nitrous acid | pH < 5, Temp: 0–5°C | Diazonium salt |

| Coupling | Diazonium salt, hydroxynaphthyl compound | pH: 7–9, Temp: 20–30°C | Azo compound |

| Coordination | Azo compound, cobalt salts | pH: 8–10, Temp: 50–70°C | Trisodium cobaltate complex |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Koordinationschemie und des Verhaltens von Azoverbindungen verwendet.

Biologie: Die Wechselwirkung der Verbindung mit biologischen Molekülen kann untersucht werden, um ihre potenziellen Auswirkungen und Anwendungen in biologischen Systemen zu verstehen.

Medizin: Forschungen zu ihren potenziellen therapeutischen Eigenschaften, wie z. B. ihrer Fähigkeit, mit bestimmten Enzymen oder Rezeptoren zu interagieren, sind im Gange.

Industrie: Die leuchtenden Farbeigenschaften der Verbindung machen sie in der Farb- und Pigmentindustrie nützlich, wo sie zum Färben verschiedener Materialien verwendet werden kann.

Wirkmechanismus

Der Mechanismus, durch den Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen oder Rezeptoren. Die Azogruppen und das Kobaltzentrum spielen eine entscheidende Rolle bei diesen Wechselwirkungen, die möglicherweise die Aktivität der Zielmoleküle verändern. Zu den beteiligten Wegen können die Bindung an aktive Zentren oder die Induktion konformativer Veränderungen in den Zielproteinen gehören.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features multiple aromatic rings and azo groups, which contribute to its unique properties. The cobalt center plays a crucial role in its coordination chemistry, influencing its reactivity and interaction with biological systems.

Chemistry

Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) serves as a model compound for studying:

- Coordination Chemistry : Investigating the behavior of transition metal complexes.

- Azo Compounds : Understanding the reactivity and stability of azo compounds under various conditions.

Biology

In biological research, this compound is examined for:

- Interaction with Biomolecules : Studying how it interacts with proteins and enzymes, which may reveal potential therapeutic applications.

- Cellular Studies : Evaluating its effects on cellular processes, including apoptosis and enzyme activity.

Medicine

Research into the medicinal applications of Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) includes:

- Therapeutic Properties : Investigating its ability to inhibit specific enzymes or receptors involved in disease pathways.

- Drug Development : Exploring its potential as a lead compound in drug discovery for various conditions.

Industry

The vibrant color properties of this compound make it valuable in:

- Dye and Pigment Industries : Used for coloring textiles, plastics, and other materials due to its stability and vivid hues.

- Cosmetics : Employed as a colorant in cosmetic formulations.

Case Study 1: Coordination Chemistry Research

A study published in the Journal of Coordination Chemistry investigated the coordination behavior of Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) with various ligands. The findings indicated that the cobalt center exhibited diverse coordination modes, influencing the compound's stability and reactivity under different pH conditions.

Case Study 2: Biological Interaction Studies

Research conducted at a leading university focused on the interaction of this compound with human serum albumin (HSA). The study revealed that Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) binds to HSA, potentially altering its conformation and affecting drug delivery mechanisms.

Case Study 3: Industrial Application in Dyes

An industrial application study showcased the use of Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) as a dye for synthetic fibers. The results demonstrated excellent color fastness and stability, making it suitable for commercial dyeing processes.

Wirkmechanismus

The mechanism by which Trisodium bis[2-[4-[[3-(benzoylamino)-2-hydroxy-1-naphthyl]azo]-3-hydroxybenzoyl]benzoato(3-)]cobaltate(3-) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azo groups and cobalt center play crucial roles in these interactions, potentially altering the activity of the target molecules. The pathways involved may include binding to active sites or inducing conformational changes in the target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations

Substituent Position on the Naphthyl Group

- Target Compound: The benzoylamino group is at position 3 on the naphthyl ring.

Coordinating Groups

- Target Compound : Uses hydroxybenzoyl and benzoato groups for chelation.

- Compound from : Features sulphonato , chlorotriazine , and pyrazole azo groups. The sulphonato group enhances water solubility, while chlorotriazine increases reactivity for covalent bonding (e.g., in textile dyes) .

Counterions and Purity

Physicochemical Properties

Spectral and Reactivity Differences

- NMR Shifts : In , a triazole-containing analog shows δ 13.0 ppm for NH-triazole, indicating strong hydrogen bonding absent in the target compound’s hydroxy-dominated system .

- Reactivity : Chlorotriazine groups () undergo nucleophilic substitution, enabling covalent attachment to substrates, unlike the target compound’s inert benzoato groups .

Biologische Aktivität

Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) is a complex organic compound notable for its vibrant color properties and potential biological activities. This article delves into its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C62H42CoN6Na3O12+3

- Molecular Weight : 1190.9 g/mol

- CAS Number : 84304-12-1

The compound features a cobalt center coordinated with multiple azo and benzoic acid moieties, which contribute to its biological interactions and color properties.

Synthesis

The synthesis of Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) involves several key steps:

- Diazotization : The primary amine of 8-(benzoylamino)-2-hydroxy-1-naphthyl is treated with sodium nitrite and hydrochloric acid.

- Coupling Reaction : The diazonium salt is coupled with 3-hydroxybenzoylbenzoic acid.

- Complexation : The resulting azo compound is reacted with cobalt salts in an alkaline medium to form the final trisodium complex.

The biological activity of Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) can be attributed to the following mechanisms:

- Protein Binding : The compound can bind to proteins, potentially altering their function and stability.

- Nucleic Acid Interaction : It may interact with DNA and RNA, influencing genetic expression and cellular processes.

- Redox Reactions : The cobalt center can participate in redox reactions, affecting oxidative stress levels within cells.

Pharmacological Activities

Research indicates that azo compounds, including those similar to Trisodium bis(cobaltate), exhibit various pharmacological activities:

- Antimicrobial Effects : Studies have shown that azo compounds can possess significant antimicrobial properties against both gram-positive and gram-negative bacteria .

- Antitumor Potential : Azo compounds are being explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .

- Staining Applications : In biological research, this compound is utilized in staining techniques for visualizing cellular structures under microscopy.

Antimicrobial Efficacy

A study assessed the effectiveness of Trisodium bis(cobaltate) against pathogenic bacteria such as Salmonella enterica and Listeria monocytogenes. Results indicated significant reductions in bacterial counts on treated samples compared to controls, demonstrating its potential as a biocide in food safety applications .

Antitumor Activity

Research has highlighted the antitumor properties of azo compounds derived from similar structures. Azo derivatives have been shown to inhibit tumor growth in various cancer cell lines, suggesting that Trisodium bis(cobaltate) could be further investigated for therapeutic use .

Applications in Industry

Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) has diverse applications:

- Textile Industry : Used as a dye for fabrics due to its vibrant color stability.

- Analytical Chemistry : Employed as a reagent for detecting metal ions.

- Medical Diagnostics : Investigated for potential use in imaging techniques due to its cobalt content.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trisodium bis(...)cobaltate(3-), and how can reaction efficiency be optimized?

- Methodology : Begin with synthesizing the azo ligand precursor (e.g., via diazotization of 3-benzoylamino-2-hydroxy-1-naphthylamine, followed by coupling to 3-hydroxybenzoylbenzoic acid). Metal coordination with cobalt(III) under alkaline conditions is critical. Optimize reaction efficiency using quantum chemical calculations (e.g., transition state analysis) to predict solvent effects, temperature, and pH, as demonstrated in computational-experimental feedback loops . Purification via ion-exchange chromatography ensures sodium counterion integrity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this cobalt complex?

- Methodology :

- UV-Vis Spectroscopy : Confirm π→π* and metal-to-ligand charge transfer (MLCT) transitions of the azo and aromatic moieties.

- NMR : Use - and -NMR (in DMSO-) to resolve proton environments, with deuterated solvents minimizing interference.

- X-ray Crystallography : Resolve coordination geometry (octahedral vs. distorted) and hydrogen-bonding networks.

- Elemental Analysis : Verify stoichiometry of sodium, cobalt, and organic ligands.

- Reference standards (e.g., certified NMR materials in ) ensure accuracy .

Q. What are the critical stability considerations for handling this compound in aqueous and organic phases?

- Methodology :

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent azo bond photodegradation.

- pH Stability : Maintain alkaline conditions (pH > 9) to avoid protonation of hydroxyl and azo groups.

- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the coordination geometry and electronic structure of this cobalt complex?

- Methodology :

- Computational Design : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model ligand conformation, cobalt(III) d-orbital splitting, and spin states. Compare with experimental X-ray data.

- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to map ligand substitution pathways, as outlined in quantum chemical workflows .

- Charge Distribution Analysis : Natural bond orbital (NBO) analysis quantifies ligand-to-metal electron donation.

Q. What experimental and computational strategies resolve contradictions between spectroscopic data and theoretical predictions?

- Methodology :

- Error Source Analysis : Check solvent polarity effects on NMR chemical shifts (e.g., DMSO vs. water).

- Multi-reference Methods : For cobalt(III) complexes with strong electron correlation, employ CASSCF/NEVPT2 instead of single-reference DFT.

- Feedback Loops : Iteratively refine computational models using experimental UV-Vis and cyclic voltammetry data, as per ICReDD’s integrated approach .

Q. How does ligand substituent variation (e.g., benzoylamino vs. sulfonamide) alter the redox behavior of the cobalt center in catalytic applications?

- Methodology :

- Electrochemical Studies : Use cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF) to compare Co/Co reduction potentials.

- Ligand Field Theory : Corate ligand donor strength (e.g., Hammett σ parameters) with redox potentials.

- Catalytic Testing : Assess oxidative catalysis (e.g., water oxidation) in batch reactors with controlled mass transfer, aligning with CRDC subclass RDF2050112 on reactor design .

Methodological Notes

- Synthetic Optimization : emphasizes integrating computational screening (e.g., Gibbs free energy profiles) with high-throughput experimentation to bypass trial-and-error approaches.

- Analytical Rigor : Certified reference materials (e.g., quantitative NMR standards in ) ensure reproducibility in purity assessments .

- Stability Protocols : ’s focus on process control (RDF2050108) informs inert-atmosphere handling and real-time pH monitoring during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.